2-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile
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Overview
Description
2-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile is an organic compound with the molecular formula C17H20N4O5 It is known for its complex structure, which includes a diazenyl group, a nitro group, and a bis(2-hydroxyethyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile typically involves multiple steps. One common method starts with the diazotization of 4-amino-2-methylphenol, followed by coupling with 5-nitro-2-cyanophenol. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow systems. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high yields and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The diazenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-aminobenzonitrile.
Scientific Research Applications
2-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its vibrant color and stability.
Mechanism of Action
The mechanism by which 2-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile exerts its effects involves interactions with various molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. Additionally, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]benzoic acid
- 4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]aniline
Uniqueness
Compared to similar compounds, 2-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile is unique due to the presence of both a nitro group and a diazenyl group in its structure. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4/c1-13-10-15(22(6-8-24)7-9-25)2-4-17(13)20-21-18-5-3-16(23(26)27)11-14(18)12-19/h2-5,10-11,24-25H,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEOXNIKTXFZNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501040294 |
Source
|
Record name | Benzonitrile, 2-[2-[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501040294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113202-90-7, 12236-25-8 |
Source
|
Record name | Benzonitrile, 2-[2-[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501040294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[[4-[bis(2-hydroxyethyl)amino]-o-tolyl]azo]-5-nitrobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.225 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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